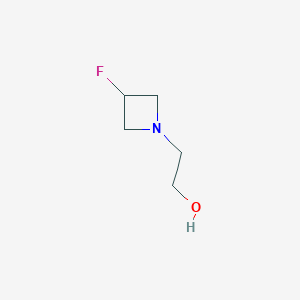

2-(3-Fluoroazetidin-1-yl)ethan-1-ol

Description

Overview of Azetidine (B1206935) Heterocycles in Organic and Medicinal Chemistry Researchconsensus.appnih.govtandfonline.comresearchgate.netresearchgate.netrsc.orgrsc.orgnih.gov

Azetidines, which are four-membered nitrogen-containing heterocycles, are increasingly recognized for their utility in organic synthesis and medicinal chemistry. researchgate.netrsc.orgrsc.org Their growing importance stems from their unique combination of stability, rigidity, and reactivity, which makes them valuable scaffolds for creating novel molecules with diverse pharmacological properties. researchgate.netnih.gov

Historical Development and Significance of Four-Membered Nitrogen Heterocyclesresearchgate.netrsc.org

Historically, the synthesis of four-membered nitrogen heterocycles like azetidines posed significant challenges, which limited their exploration. nih.govacs.org However, recent advancements in synthetic methodologies have made these compounds more accessible. researchgate.netnih.gov This has led to a surge in research interest, with azetidines now being incorporated into a wide range of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents. researchgate.netnih.govlifechemicals.com Their structural relative, the β-lactam (azetidin-2-one), is a well-known component of many antibiotics. lifechemicals.com

The Strategic Role of Fluorine in Modulating Chemical and Biological Properties in Researchlifechemicals.comrsc.orgmdpi.comacs.orgeurekaselect.comresearchgate.net

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a variety of properties. tandfonline.comresearchgate.neteurekaselect.comresearchgate.netnih.gov The unique electronic properties of fluorine can profoundly influence a molecule's behavior in a biological system. consensus.appmdpi.com

Fluorine as a Modulator in Early-Stage Drug Discovery Researchlifechemicals.comrsc.orgacs.org

In the early stages of drug discovery, fluorine is often incorporated into lead compounds to improve their metabolic stability, bioavailability, and binding affinity. tandfonline.comnih.govacs.org The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug. mdpi.com Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility and permeability across biological membranes. consensus.app The use of fluorine has become a routine and valuable tool for optimizing the pharmacokinetic and pharmacodynamic properties of new therapeutic agents. tandfonline.comresearchgate.net

Defining the Research Significance of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol

The compound this compound represents a convergence of the advantageous properties of both the azetidine ring and the fluorine atom. The azetidine scaffold provides a rigid, three-dimensional framework, while the fluorine atom introduces specific electronic and conformational effects. The ethanol (B145695) substituent on the azetidine nitrogen provides a point for further chemical modification. This combination makes this compound a valuable building block in the synthesis of more complex molecules for various research applications, particularly in the exploration of new chemical entities with potential therapeutic value. The study of this and similar compounds contributes to a deeper understanding of how the interplay between these structural features can be harnessed to design molecules with tailored properties.

| Property | Value | Source |

| Molecular Formula | C5H10FNO | achemblock.comuni.lu |

| Molecular Weight | 119.14 g/mol | achemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | OCCN1CC(F)C1 | bldpharm.com |

Rationale for Focusing Research on this Specific Fluoroazetidine Derivative

Research focus on This compound is driven by its potential as a versatile building block for the synthesis of novel therapeutic agents. The rationale can be broken down into the distinct advantages offered by its structural components:

The Azetidine Scaffold: The four-membered azetidine ring is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional nature can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and selectivity.

The Fluorine Atom: The introduction of fluorine is a key strategy in drug design. nih.gov A C-F bond is stronger than a C-H bond, which can block sites of metabolic oxidation and increase the metabolic stability and half-life of a drug. Furthermore, fluorine's high electronegativity can modulate the basicity of the nearby azetidine nitrogen, influencing the compound's pKa and, consequently, its absorption and distribution characteristics. nih.govtandfonline.com

The N-ethanol Sidechain: The 2-hydroxyethyl group attached to the nitrogen atom is a crucial feature. This primary alcohol provides a reactive handle for a wide array of subsequent chemical reactions. It allows for the straightforward attachment of the fluoroazetidine moiety to larger and more complex molecular scaffolds through etherification, esterification, or other coupling reactions.

The utility of such a building block is exemplified by related structures. For instance, the similar compound 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol (B1447068) has been identified as a key intermediate for synthesizing estrogen receptor (ER) modulators, highlighting the value of this molecular framework in developing new medicines. google.com

Current Landscape of Research on Fluoroazetidine-Containing Compounds

The interest in small, fluorinated N-heterocycles like this compound is part of a broader trend in medicinal chemistry. mq.edu.au Researchers are increasingly exploring "escape from flatland," moving away from traditional flat, aromatic structures towards more three-dimensional molecules that can explore protein binding pockets more effectively. Fluorinated saturated heterocycles are at the forefront of this effort. mq.edu.auresearchgate.net

Current research in this area is multifaceted:

Development of Synthetic Methods: A significant portion of research is dedicated to discovering new and efficient ways to synthesize fluorinated heterocycles. researchgate.netnumberanalytics.com This includes the development of novel fluorinating agents and catalytic methods to introduce fluorine with high selectivity. numberanalytics.com

Physicochemical Profiling: There is a systematic effort to understand how the number and position of fluorine atoms affect the properties of heterocyclic compounds. Studies are conducted to measure and predict how fluorination impacts basicity (pKa), lipophilicity (LogP), and metabolic stability. This knowledge allows for a more rational design of drug candidates.

Application in Drug Discovery: Fluoroazetidine derivatives are being actively incorporated into a variety of potential therapeutic agents. For example, fluorinated azetidin-2-ones (β-lactams) have been synthesized as analogues of the anticancer agent combretastatin (B1194345) A-4 and have shown potent activity against breast cancer cell lines. nih.gov Other fluorinated heterocycles are being investigated for their potential as antibacterial agents. rsc.org The overarching goal is to leverage the unique properties of these building blocks to create safer and more effective drugs. tandfonline.com

Table 2: Examples of Researched Fluoroazetidine-Containing Compounds

| Compound Name | Area of Research/Application |

|---|---|

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | Investigated as a tubulin-targeting agent for anticancer applications. nih.gov |

| 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol | Used as an intermediate in the synthesis of estrogen receptor modulators. google.com |

| 2-(3,3-difluoroazetidin-1-yl)ethan-1-ol | A building block available for medicinal chemistry programs, offering a gem-difluoro motif. achemblock.com |

This active landscape of research underscores the importance of foundational building blocks like this compound, which provide the chemical tools necessary for advancing modern drug discovery.

Properties

IUPAC Name |

2-(3-fluoroazetidin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c6-5-3-7(4-5)1-2-8/h5,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEYHHTYEWQUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 2 3 Fluoroazetidin 1 Yl Ethan 1 Ol

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions, a process that can be initiated by various reagents and conditions. researchgate.netresearchgate.net The presence of a fluorine atom can further influence the regioselectivity of these reactions. beilstein-journals.org

Activation of the azetidine nitrogen, typically through protonation or alkylation to form an azetidinium ion, renders the ring highly electrophilic and prone to nucleophilic attack. nih.govrsc.org This activation facilitates the SN2-type ring-opening, leading to the formation of functionalized linear amines. nih.gov The regioselectivity of this process—that is, which of the two ring carbons is attacked by the nucleophile—is a critical aspect.

Studies on variously substituted azetidinium ions have shown that the outcome of nucleophilic ring-opening is highly dependent on the substitution pattern of the ring and the nature of the nucleophile. organic-chemistry.orgthieme-connect.com For instance, in the case of α-substituted azetidinium salts, nucleophiles tend to attack the unsubstituted carbon. thieme-connect.com Conversely, for α,α'-disubstituted azetidinium ions, the attack may favor the carbon bearing an electron-withdrawing group. thieme-connect.com While specific studies on 2-(3-fluoroazetidin-1-yl)ethan-1-ol are not prevalent, it is expected that upon formation of the corresponding azetidinium ion, nucleophiles such as amines, alkoxides, and azide (B81097) anions could induce ring-opening to yield substituted diamines or amino ethers. organic-chemistry.orgthieme-connect.com The fluorine atom at C-3 would likely influence the electronic properties of the ring carbons, potentially directing nucleophilic attack to the C-4 position due to electronic effects and reduced steric hindrance.

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Ions

| Azetidinium Ion Substitution | Predominant Site of Nucleophilic Attack | Reference |

|---|---|---|

| α-Substituted | Unsubstituted Carbon (C-4) | organic-chemistry.orgthieme-connect.com |

| α,α'-Disubstituted (with EWG) | Carbon with Electron-Withdrawing Group (EWG) | thieme-connect.com |

This table is based on general findings for substituted azetidinium ions and provides a predictive framework for the reactivity of this compound.

The concept of strain-release functionalization leverages the high ring strain of small heterocycles as a thermodynamic driving force for chemical transformations. acs.org This is particularly relevant for highly strained systems like 1-azabicyclo[1.1.0]butanes (ABBs), which can be considered precursors to functionalized azetidines. acs.orgresearchgate.net The addition of nucleophiles to ABBs leads to the stereospecific opening of the bicyclic system to form 3-substituted azetidines. acs.orgrsc.org

While this compound is already an azetidine, the principle of using its inherent ring strain for further reactions remains valid. For example, reactions that proceed through a transient, more strained intermediate can drive the formation of new products. This approach has been used to create complex, substituted azetidines that would be difficult to synthesize otherwise. acs.orgacs.org

Derivatization at the Hydroxyl Group (Ethan-1-ol moiety)

The primary alcohol of the N-(2-hydroxyethyl) substituent offers a versatile handle for a wide range of chemical modifications, allowing for the introduction of diverse functional groups without disrupting the core azetidine ring. researchgate.netlibretexts.org

The hydroxyl group of this compound can readily undergo esterification with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions to form the corresponding esters. libretexts.org Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or through acid-catalyzed reactions with other alcohols. nih.gov These reactions are fundamental in organic synthesis for modifying the polarity and biological properties of a molecule. For instance, Brønsted acid-catalyzed reactions of 3-aryl-azetidinols with alcohols have been shown to produce azetidine ethers, demonstrating the feasibility of such transformations within the azetidine class. nih.gov

The primary alcohol functional group is susceptible to oxidation to yield either the corresponding aldehyde, 2-(3-fluoroazetidin-1-yl)acetaldehyde, or the carboxylic acid, 2-(3-fluoroazetidin-1-yl)acetic acid. The outcome of the oxidation depends on the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, would typically favor the formation of the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid. The oxidation of hydroxyl groups is a common strategy to introduce carbonyl functionality, which can then serve as a site for further chemical elaboration. researchgate.net

Transformations at the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key center of reactivity. As a secondary amine within a strained ring, its nucleophilicity and basicity are defining characteristics. researchgate.net Transformations at this site are crucial for modulating the molecule's properties and for further functionalization.

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile and a base. It can be readily alkylated or acylated. A significant reaction is quaternization, where the nitrogen reacts with an alkyl halide to form a quaternary azetidinium salt. rsc.org As discussed previously (Section 3.1.1), this quaternization is often the first step in activating the ring for nucleophilic attack.

Furthermore, the nitrogen can be involved in reactions that expand the ring system. For example, certain N-substituted azetidines have been shown to undergo ring expansion to form larger heterocycles like piperidines under specific conditions. rsc.org Although these examples are for different substitution patterns, they highlight the potential of the azetidine nitrogen to participate in complex rearrangements. The nitrogen can also be oxidized to form an N-oxide, which can alter the electronic properties and reactivity of the molecule.

Table 2: Potential Transformations of this compound

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Potential Product(s) |

|---|---|---|---|

| Nucleophilic Ring-Opening | Azetidine Ring (C-N bonds) | H+ or Alkylating Agent, then Nucleophile (e.g., RNH₂, RO⁻) | Substituted acyclic amines |

| Esterification | Hydroxyl Group | Acyl chloride, Carboxylic anhydride (B1165640) | Ester derivative |

| Etherification | Hydroxyl Group | Alkyl halide, Base (e.g., NaH) | Ether derivative |

| Oxidation (Mild) | Hydroxyl Group | PCC, Dess-Martin periodinane | Aldehyde derivative |

| Oxidation (Strong) | Hydroxyl Group | KMnO₄, H₂CrO₄ | Carboxylic acid derivative |

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the this compound ring is a secondary amine, making it nucleophilic and capable of undergoing standard N-alkylation and N-acylation reactions. These reactions are fundamental for incorporating the fluoroazetidine ethanol (B145695) moiety into larger molecular scaffolds.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the azetidine nitrogen with an alkylating agent, typically an alkyl halide or sulfonate, under basic conditions. The base is used to deprotonate the resulting tertiary ammonium (B1175870) salt, regenerating a neutral tertiary amine. The general scheme for N-alkylation involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. While specific examples for this compound are not extensively detailed in peer-reviewed literature, the use of similar 3-fluoroazetidine (B1273558) derivatives as building blocks in pharmaceutical patents suggests their participation in such reactions. google.com

N-Acylation: This is a widely used reaction to form amides and is one of the most common transformations in organic chemistry. researchgate.net The azetidine nitrogen can react with various acylating agents, such as acyl chlorides, acid anhydrides, or activated esters, to form the corresponding N-acyl derivative. These reactions typically proceed readily due to the high reactivity of the acylating agent. Peptide coupling reagents can also be employed to form amide bonds with carboxylic acids. The resulting amide functionality is a common feature in many biologically active molecules. researchgate.net

The table below outlines common reagents used for these transformations.

| Reaction Type | Reagent Class | Specific Example | Product Type |

| N-Alkylation | Alkyl Halides | Benzyl bromide (BnBr) | N-benzyl-2-(3-fluoroazetidin-1-yl)ethan-1-ol |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | N-alkyl-2-(3-fluoroazetidin-1-yl)ethan-1-ol | |

| N-Acylation | Acyl Chlorides | Acetyl chloride (AcCl) | N-acetyl-2-(3-fluoroazetidin-1-yl)ethan-1-ol |

| Acid Anhydrides | Acetic anhydride (Ac₂O) | N-acetyl-2-(3-fluoroazetidin-1-yl)ethan-1-ol | |

| Carboxylic Acids | Benzoic acid + Coupling Agent (e.g., HATU) | N-benzoyl-2-(3-fluoroazetidin-1-yl)ethan-1-ol |

This table represents general classes of reactions applicable to secondary amines and is illustrative for this compound.

Reactivity of the Fluoro-Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluorine atom in this compound is generally considered unreactive towards nucleophilic substitution under standard conditions. The displacement of a fluorine atom from an unactivated aliphatic carbon requires harsh conditions and is not a common synthetic transformation.

However, the reactivity can be influenced by the surrounding molecular architecture. In some heterocyclic systems, ring strain or the presence of adjacent activating groups can make the C-F bond more susceptible to nucleophilic attack. While specific studies on the direct substitution of the fluorine in this compound are lacking, related fluorinated azetidines and aziridines have been shown to undergo ring-opening reactions rather than direct C-F substitution. beilstein-journals.org These ring-opening pathways are often facilitated by the ring strain and the electronic effects of the fluorine atom.

Fluorine's Influence on Adjacent Group Reactivity

The primary influence of the fluoro-substituent on the reactivity of this compound stems from its strong electron-withdrawing inductive effect. This effect significantly modulates the properties of the adjacent functional groups.

Effect on Nitrogen Basicity and Nucleophilicity: The highly electronegative fluorine atom pulls electron density away from the carbon atoms of the azetidine ring, which in turn reduces the electron density on the nitrogen atom. This inductive effect decreases the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated analogue. For instance, the pKa of the nitrogen in 3,3-difluoroazetidine (B2684565) is approximately 5.5, which is significantly lower than the pKa of ~9.5 for unsubstituted azetidine. smolecule.com This reduction in basicity also translates to a decrease in the nitrogen's nucleophilicity, which can slow the rate of reactions like N-alkylation and N-acylation compared to the non-fluorinated parent compound.

Structural and Conformational Analysis in Research

Methodologies for Spectroscopic Elucidation of 2-(3-Fluoroazetidin-1-yl)ethan-1-ol and its Derivatives

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. Each method offers unique information about the molecule's atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. researchgate.netauremn.org.br One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments establish the connectivity of atoms within the molecule. mdpi.comresearchgate.net

In ¹H NMR spectroscopy, the protons of the azetidine (B1206935) ring and the N-CH₂CH₂OH side chain exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon bearing the fluorine (CHF) would appear as a complex multiplet due to coupling with both geminal and vicinal protons, as well as the fluorine atom (²JHF and ³JHF). The ethanol (B145695) side chain would show two triplets corresponding to the two methylene (B1212753) groups.

¹³C NMR spectroscopy, often used with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary). magritek.com The carbon atom bonded to fluorine (C-F) shows a large one-bond coupling constant (¹JCF) and a significant downfield shift due to fluorine's electronegativity.

Conformational studies can be performed by analyzing vicinal coupling constants (³JHH) and through-space Nuclear Overhauser Effect (NOE) correlations, which provide information about dihedral angles and interproton distances, respectively, helping to define the ring's pucker. ugent.be

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on data for analogous structures and general NMR principles. rsc.orgdocbrown.infosigmaaldrich.comcarlroth.com

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations & Notes |

| H/C-3 | CH | 4.8 - 5.2 (dm) | 80 - 85 (d) | C-3 is directly bonded to fluorine, resulting in a large ¹JCF coupling. H-3 signal is a doublet of multiplets due to coupling with ¹⁹F. |

| H/C-2, H/C-4 | CH₂ | 3.5 - 4.0 (m) | 55 - 60 (t) | Diastereotopic protons due to the chiral center at C-3. |

| H/C-1' | CH₂ | 2.7 - 3.0 (t) | 58 - 63 (t) | Methylene group adjacent to the azetidine nitrogen. |

| H/C-2' | CH₂ | 3.5 - 3.8 (t) | 59 - 64 (t) | Methylene group adjacent to the hydroxyl group. |

| O-H | OH | 2.0 - 4.0 (br s) | - | Chemical shift is variable and depends on concentration and solvent. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can help confirm its structure. researchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₅H₁₀FNO, the exact mass is 119.0746.

The fragmentation of azetidine derivatives in MS typically involves cleavage of the side chains and ring opening. For this compound, common fragmentation pathways would likely include:

Loss of the hydroxyethyl (B10761427) group (-CH₂CH₂OH).

Cleavage of the C-F bond.

Ring opening reactions, leading to various smaller charged fragments.

These fragmentation patterns provide a "fingerprint" that can be used for structural confirmation. google.comacgpubs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. savemyexams.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C-N, C-O, and C-F bonds. libretexts.orgdocbrown.inforesearchgate.net

Key expected absorptions include:

A broad, strong band around 3400-3300 cm⁻¹ for the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. spectroscopyonline.com

Strong bands in the 3000-2850 cm⁻¹ region due to C-H stretching of the methylene groups.

A band in the 1200-1000 cm⁻¹ region corresponding to the C-N stretching of the azetidine ring. nih.gov

A strong absorption in the 1150-1050 cm⁻¹ range from the C-O stretching of the primary alcohol.

A characteristic band for the C-F stretch, typically found in the 1100-1000 cm⁻¹ region. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3300 | Strong, Broad |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Amine/Azetidine (C-N) | Stretch | 1200 - 1000 | Medium |

| Alcohol (C-O) | Stretch | 1150 - 1050 | Strong |

| Fluoroalkane (C-F) | Stretch | 1100 - 1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govksu.edu.sa If a suitable single crystal of this compound or a derivative can be grown, this technique can provide exact data on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.netmdpi.com

Specifically, X-ray analysis would reveal:

The precise puckering of the four-membered azetidine ring.

The orientation (axial or equatorial) of the fluorine atom relative to the ring.

The conformation of the N-CH₂CH₂OH side chain.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which stabilize the crystal packing. researchgate.net

This data is invaluable for validating computational models and understanding the inherent conformational preferences of the molecule.

Conformational Behavior of Fluoroazetidines

The four-membered azetidine ring is not planar and exists in a puckered conformation. The introduction of a substituent, particularly an electronegative atom like fluorine, has a profound effect on the ring's geometry and flexibility.

Impact of Fluorine on Ring Conformation and Flexibility

The presence of a fluorine atom on the azetidine ring significantly influences its conformational behavior due to stereoelectronic effects. researchgate.netresearchgate.net Computational and experimental studies on 3-fluoroazetidine (B1273558) derivatives have shown that the fluorine atom can control the ring pucker through a combination of electrostatic and hyperconjugative interactions. nih.govbeilstein-journals.org

In neutral 3-fluoroazetidine derivatives, the ring often adopts a pucker that places the fluorine atom away from the nitrogen lone pair to minimize repulsion. nih.gov However, upon protonation of the nitrogen atom, a favorable charge-dipole interaction between the positively charged nitrogen (N⁺) and the partial negative charge on the fluorine atom can occur. researchgate.netbeilstein-journals.org This attractive C-F···N⁺ interaction often causes an inversion of the ring pucker, bringing the fluorine atom closer to the nitrogen and stabilizing a specific conformation. nih.govresearchgate.net This effect can lead to a more rigid ring system compared to its non-fluorinated counterpart, which may be more conformationally flexible. nih.gov The rigidity conferred by the fluorine atom is a key feature exploited in medicinal chemistry and organocatalysis. beilstein-journals.org

Analysis of Intramolecular Hydrogen Bonding and its Influence on Conformation

The conformational landscape of this compound is significantly influenced by the potential for intramolecular hydrogen bonding. These non-covalent interactions, though weak, can play a crucial role in determining the three-dimensional structure of the molecule, which in turn can affect its physical and chemical properties. The primary intramolecular hydrogen bonds considered in this molecule are the interaction between the fluorine atom and the hydroxyl proton (F···H-O) and the interaction between the azetidine nitrogen and the hydroxyl proton (N···H-O).

Research on analogous simple fluoroalcohols, such as 2-fluoroethanol, 3-fluoropropanol, and 4-fluorobutanol, provides a basis for understanding the F···H-O interaction. While computational studies, including ab initio and Density Functional Theory (DFT) calculations, often predict that conformers with F···H-O intramolecular hydrogen bonds are energetically favorable in the gas phase, experimental evidence in solution using NMR and infrared spectroscopy suggests these bonds are often weak or not detectable. rsc.orgrsc.org This discrepancy is attributed to the influence of the solvent, which can disrupt weak intramolecular interactions. For instance, in nonpolar solvents, the population of conformers with these hydrogen bonds may be below the limit of detection. rsc.org

In the case of this compound, a similar scenario is anticipated. The gauche conformation around the C-C bond of the ethanol moiety would bring the fluorine atom and the hydroxyl group into proximity, potentially allowing for an F···H-O hydrogen bond. This interaction, if present, would stabilize this particular conformation.

Detailed analysis of the conformational isomers of this compound would involve a combination of spectroscopic techniques and theoretical calculations. Techniques such as one- and two-dimensional NMR spectroscopy can provide evidence for through-space interactions via measurements of nuclear Overhauser effects (NOEs) and scalar couplings (J-couplings) between the hydroxyl proton and the fluorine atom or protons on the azetidine ring. nih.gov Infrared (IR) spectroscopy of dilute solutions can also be used to identify intramolecularly hydrogen-bonded O-H stretching frequencies, which are typically shifted to lower wavenumbers compared to the "free" hydroxyl group.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are invaluable for characterizing and quantifying these weak interactions. nih.govresearchgate.net These methods can identify bond critical points (BCPs) and characterize the nature and strength of the hydrogen bonds, providing insights that complement experimental data.

The interplay between the F···H-O and N···H-O intramolecular hydrogen bonds, steric effects from the azetidine ring, and the influence of the solvent environment collectively determine the conformational equilibrium of this compound.

Table 1: Potential Intramolecular Hydrogen Bond Parameters in this compound (Illustrative Data Based on Analogous Systems)

| Interaction Type | Donor-Acceptor | Donor-H Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Calculated Stabilization Energy (kcal/mol) |

| Fluorine-Hydroxyl | O-H···F | ~0.96 | 2.0 - 2.4 | 110 - 150 | 0.5 - 2.5 |

| Nitrogen-Hydroxyl | O-H···N | ~0.96 | 1.8 - 2.2 | 130 - 170 | 2.0 - 5.0 |

Note: The data in this table are illustrative and based on typical values found for similar intramolecular hydrogen bonds in related fluoroalcohols and amino alcohols. Specific experimental or computational data for this compound is not available in the cited literature.

Computational and Theoretical Investigations

Quantum Chemical Calculations on 2-(3-Fluoroazetidin-1-yl)ethan-1-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often using basis sets like 6-31G* or B3LYP/6-311++G(d,p), can elucidate key electronic properties. arabjchem.orgorientjchem.org These studies provide valuable information on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of molecular stability. arabjchem.orgmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the propensity to donate electrons. Higher energy suggests greater reactivity as a nucleophile. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first vacant orbital. | Indicates the propensity to accept electrons. Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density. | Identifies regions prone to electrophilic and nucleophilic attack. |

Conformation Energy Landscape Analysis

The flexible ethanol (B145695) side chain and the puckered azetidine (B1206935) ring of this compound mean that the molecule can exist in various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. scribd.comlibretexts.org

Using computational methods, a conformational energy landscape can be generated by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. imperial.ac.uklasalle.edu This analysis helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. The stability of different conformers is influenced by a combination of factors including:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms. Staggered conformations are generally more stable than eclipsed ones. libretexts.org

Steric Hindrance: Repulsive interactions that occur when atoms or groups are forced too close to each other.

Intramolecular Hydrogen Bonding: The hydroxyl group can potentially form a hydrogen bond with the nitrogen atom of the azetidine ring, which would stabilize certain conformations.

Understanding the preferred conformations is crucial as the three-dimensional shape of a molecule dictates how it can interact with biological targets.

Molecular Modeling and Dynamics Simulations

Building on the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions.

Prediction of Molecular Interactions and Binding Modes in Research Models

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a larger target molecule, such as a protein. mdpi.com For derivatives of this compound, docking studies can be used to predict their binding modes within the active site of a target enzyme. rsc.org This information is invaluable in structure-based drug design, helping to rationalize the activity of known inhibitors and to design new ones with improved potency and selectivity. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of these interactions. nih.gov By simulating the movement of atoms over time, MD can reveal the stability of the predicted binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. ucl.ac.ukresearchgate.net

Understanding Reaction Mechanisms (e.g., [2+2] cycloaddition mechanisms)

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For instance, the formation of the azetidine ring itself can be studied. Azetidines can be synthesized via [2+2] cycloaddition reactions. csic.es Theoretical calculations can be used to model the transition states and intermediates of such reactions, providing a detailed understanding of the reaction pathway. orientjchem.orgresearchgate.net This knowledge can be used to optimize reaction conditions and to predict the stereochemical outcome of the reaction.

In Silico Screening and Library Design of Fluoroazetidine Derivatives for Research

The insights gained from computational studies can be leveraged for the in silico design and screening of virtual libraries of fluoroazetidine derivatives.

In silico screening involves the use of computational methods to screen large databases of virtual compounds to identify those that are most likely to have the desired biological activity. mdpi.comuoa.gr This approach can significantly accelerate the drug discovery process by prioritizing which compounds to synthesize and test. researchgate.net

For fluoroazetidine derivatives, a typical workflow might involve:

Library Enumeration: Generating a virtual library of derivatives by systematically modifying the this compound scaffold.

Filtering: Applying filters to remove compounds with undesirable properties (e.g., poor drug-likeness).

Docking and Scoring: Docking the remaining compounds into the active site of a target protein and scoring their predicted binding affinity. rsc.org

Prioritization: Selecting the top-scoring compounds for synthesis and experimental validation.

This approach has been successfully applied to the design of libraries targeting various biological targets. drugdesign.orgnih.gov The rigid nature of the azetidine ring makes it an attractive scaffold for fragment-based drug design.

Role in Medicinal Chemistry and Early Stage Drug Discovery Research

2-(3-Fluoroazetidin-1-yl)ethan-1-ol as a Privileged Scaffold in Drug Design Research

A "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.govresearchgate.netarxiv.org The this compound moiety is increasingly recognized as such a scaffold due to its desirable characteristics. The incorporation of this scaffold into drug candidates can lead to improved metabolic stability and other beneficial properties.

Design of Three-Dimensional Scaffolds

Modern drug discovery emphasizes the creation of molecules with well-defined three-dimensional (3D) shapes to enhance binding affinity and selectivity to biological targets. rsc.org The non-planar, saturated ring system of the azetidine (B1206935) in this compound provides a distinct 3D vector that can be exploited in drug design. arxiv.org This contrasts with traditional, often flat, aromatic structures and allows for the exploration of new chemical space. The fluorine atom further influences the conformation of the azetidine ring, providing a handle for fine-tuning the spatial arrangement of substituents. researchgate.net This strategic introduction of fluorine can modulate the molecule's spatial configuration and physicochemical properties. researchgate.net

Bioisosteric Replacements in Research Compound Libraries

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a cornerstone of medicinal chemistry used to optimize drug-like properties. drughunter.comu-tokyo.ac.jp The this compound motif serves as a bioisostere for other commonly used groups in drug discovery. For instance, it can be used to replace more metabolically labile or less selective moieties. The strategic replacement with this fluoroazetidine derivative can lead to compounds with improved pharmacokinetic profiles. chemrxiv.org The fluorine atom can also act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced binding interactions or improved metabolic stability. u-tokyo.ac.jp The use of heterocyclic rings like azetidine as amide bond bioisosteres can improve metabolic stability and pharmacokinetic profiles. drughunter.com

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models (Methodological Focus)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.com For molecules incorporating the this compound scaffold, SAR studies focus on systematically modifying the structure to identify key features responsible for target interaction and to optimize potency and selectivity. hzdr.devulcanchem.com

Exploration of Substituent Effects on Ligand-Target Interactions

The strategic placement of substituents on the this compound scaffold can have a profound impact on ligand-target interactions. nih.govrsc.orgmdpi.comrsc.org The fluorine atom, with its high electronegativity, can engage in favorable electrostatic interactions with the target protein. researchgate.net Furthermore, modifications to the ethanolamine (B43304) side chain or substitution at other positions on the azetidine ring allow for a systematic exploration of how changes in size, shape, and electronics affect binding affinity. hzdr.de Research has shown that even small changes, such as the position of a substituent, can significantly influence the affinity for a target receptor. u-tokyo.ac.jp

A study on phosphodiesterase 5 (PDE5) inhibitors demonstrated the impact of structural modifications. While changes to the "north part" of a quinoline (B57606) scaffold led to a loss of inhibitory potential, modifications in the "south part," including the introduction of a 3-fluoroazetidine (B1273558) containing derivative, had a minimal effect on inhibitory activity. hzdr.de This highlights the importance of understanding the specific regions of a molecule where modifications are tolerated.

| Compound/Modification | Target | Effect on Activity | Reference |

| 3-fluoroazetidine derivative | PDE5 | IC50 of 5.92 nM | hzdr.de |

| Modification of "north part" of quinoline scaffold | PDE5 | Loss of inhibitory potential | hzdr.de |

| Modification of "south part" of quinoline scaffold | PDE5 | Low influence on inhibitory activity | hzdr.de |

Rational Design for Improved Target Affinity and Selectivity in Research

Rational drug design aims to create new medicines based on a detailed understanding of the biological target. nih.govnih.govopenmedicinalchemistryjournal.comu-strasbg.frrjraap.com The structural information gleaned from SAR studies of compounds containing this compound is crucial for this process. By understanding which structural features are critical for binding, medicinal chemists can rationally design new analogs with improved affinity and selectivity for the intended target, while minimizing off-target effects. nih.gov The 3-fluoroazetidine moiety, for example, has been incorporated into compounds to enhance selectivity for specific enzyme subtypes. nih.gov

Mechanistic Pharmacology and Target Identification in Research Models

Beyond its role as a structural component, the this compound scaffold can be instrumental in mechanistic pharmacology and target identification studies. vulcanchem.comsigmaaldrich.com

In research settings, compounds incorporating this scaffold are used to probe the function of biological systems and to identify novel drug targets. nih.gov The specific interactions of the fluoroazetidine ring can be leveraged to design chemical probes that covalently or non-covalently label specific proteins in a complex biological mixture. Subsequent analysis, often using mass spectrometry, can then identify the protein targets of the bioactive compound.

Enzyme Inhibition Studies (e.g., inhibition of enzymatic processes)

The this compound moiety is utilized as a key structural component in the synthesis of potent enzyme inhibitors. The azetidine ring can act as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with an enzyme's active site, while the fluorine atom can form critical hydrogen bonds or other non-covalent interactions, enhancing binding affinity and selectivity.

Research has demonstrated the use of the 3-fluoroazetidine group in the development of inhibitors for various enzymes. For instance, this structural motif has been incorporated into molecules targeting phosphodiesterase 2 (PDE2), an enzyme involved in signal transduction. google.com The search for novel enzyme inhibitors is a cornerstone of drug discovery, targeting conditions like inflammation, cancer, and autoimmune diseases. evotec.comclockss.org The development of sensitive assays, including fluorescence-based methods, is crucial for determining the potency (IC50 values) of these synthesized inhibitors and understanding their structure-activity relationships. nih.gov

Table 1: Example of Enzyme Inhibition by a Molecule Incorporating a Fluoroazetidine Moiety This table presents illustrative data for a compound where the this compound building block could be used in synthesis, based on patent literature for related structures.

| Target Enzyme | Example Compound Class | Reported Activity (IC50) |

|---|---|---|

| Phosphodiesterase 2 (PDE2) | Pyrazolo[3,4-d]pyrimidines | < 100 nM |

Data is representative of compounds described in patent literature containing the fluoroazetidine scaffold. google.com

Receptor Ligand Binding Studies (e.g., Free Fatty Acid Receptor 2 antagonism)

In the context of receptor-ligand interactions, the 3-fluoroazetidine moiety serves as a valuable pharmacophore. It can act as a bioisostere for other cyclic amines, like piperidine (B6355638) or pyrrolidine, while offering distinct properties. The fluorine substitution can modulate the basicity of the azetidine nitrogen, which is often a key interaction point for receptors, particularly G-protein coupled receptors (GPCRs).

One area of interest for such scaffolds is in the modulation of receptors like the Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43. nih.gov FFAR2 is activated by short-chain fatty acids and is implicated in metabolic and inflammatory diseases. nih.govuniprot.org Antagonists of this receptor are of significant therapeutic interest. While specific studies detailing this compound as a direct FFAR2 antagonist are not prominent, its structural features are desirable for creating ligands for such GPCRs. The development of potent and selective antagonists, such as the clinical candidate GLPG 0974, highlights the therapeutic potential of targeting this receptor. rndsystems.com The incorporation of novel scaffolds like fluoroazetidines represents a key strategy in the discovery of new receptor modulators. rndsystems.com

Modulation of Biochemical Pathways

By serving as a building block for enzyme inhibitors and receptor ligands, this compound contributes to the modulation of various biochemical pathways. The ultimate goal of these modulators is to interfere with disease processes at a molecular level.

For example, compounds incorporating this moiety have been investigated for their role in inhibiting the Activating Transcription Factor 4 (ATF4) pathway, which is associated with cancer and neurodegenerative diseases. google.com Furthermore, related heterocyclic structures are being explored as modulators of lipid synthesis pathways. google.com The ability to influence fundamental cellular processes, such as signal transduction, gene expression, and metabolism, underscores the importance of this chemical scaffold in developing novel therapeutic agents. google.comnih.gov

Pre-clinical Pharmacokinetic Research Considerations (Mechanistic, non-clinical)

The pharmacokinetic profile of a drug candidate is a critical determinant of its success. The this compound scaffold is often employed to fine-tune these properties, particularly metabolic stability and membrane permeability. nih.gov

Metabolic Stability and Degradation Pathways in Research Models

A significant challenge in drug design is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Strategic fluorination is a well-established method to block metabolically labile sites on a molecule. Introducing a fluorine atom, as in the 3-fluoroazetidine ring, can prevent enzymatic oxidation at that position, thereby increasing the compound's metabolic half-life. researchgate.net

In early-stage discovery, metabolic stability is assessed using in vitro models such as liver microsomes or hepatocytes. evotec.comnih.gov These assays measure the rate of disappearance of a compound over time to calculate its intrinsic clearance (CLint). evotec.comnih.gov The introduction of the fluoroazetidine moiety has been shown in various chemical series to improve metabolic stability compared to non-fluorinated or alternative amine-containing analogues. nih.gov This enhancement leads to predictions of lower in vivo clearance and potentially improved oral bioavailability. evotec.comresearchgate.net

Table 2: Illustrative Metabolic Stability Data in Research Models This table shows representative data formats used in metabolic stability studies. The values are hypothetical examples demonstrating the potential impact of the fluoroazetidine moiety.

| Compound Type | Research Model | Half-life (t½, min) | Intrinsic Clearance (µL/min/mg protein) |

|---|---|---|---|

| Non-fluorinated Analog | Human Liver Microsomes | 15 | 92.4 |

| Fluoroazetidine-containing Analog | Human Liver Microsomes | 45 | 30.8 |

These data illustrate how strategic fluorination can increase half-life and reduce intrinsic clearance, indicating improved metabolic stability. researchgate.netnih.gov

Membrane Permeability and Distribution in Research Models

For a drug to reach its intracellular target, it must be able to cross cellular membranes. nih.gov Passive membrane permeability is a key property evaluated during drug design. It can be assessed using computational models or in vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.govmattioli1885journals.com The physicochemical properties of the this compound moiety—specifically its lipophilicity and hydrogen bonding capacity—can be leveraged to optimize a molecule's permeability profile.

Molecular dynamics simulations and other computational tools are increasingly used to predict how small molecules like ethanol (B145695) and more complex drugs permeate lipid bilayers. nih.govmdpi.com The balance between water solubility and lipid permeability is delicate, and the introduction of a fluorine atom can favorably alter a molecule's partition coefficient (logP), enhancing its ability to enter the lipid environment of the membrane without becoming irreversibly trapped. mdpi.com

Applications in Peptidomimetics and Non-Natural Amino Acid Research

The structural rigidity and unique stereochemistry of the azetidine ring make this compound a valuable component in the field of peptidomimetics and non-natural amino acids. researchgate.net Peptidomimetics are designed to mimic natural peptides but with improved stability, bioavailability, and receptor selectivity. uliege.be

The 3-fluoroazetidine core can be incorporated into peptide backbones or as a side-chain mimic to create novel, non-natural amino acids. researchgate.net This strategy allows for the exploration of new chemical space and the development of therapeutic peptides with enhanced properties. The fluorine atom can introduce conformational constraints and new binding interactions, while the azetidine ring itself can replace more flexible or metabolically labile portions of a natural peptide. uliege.be This approach has been used to influence the structure and pharmacokinetics of peptide analogues, demonstrating the broad utility of such building blocks in modern drug design. researchgate.net

Applications in Other Research Domains

Materials Science Research

The incorporation of fluorinated motifs and heterocyclic structures is a well-established strategy for the development of advanced materials with tailored properties. The title compound serves as a potential precursor in the synthesis of energetic materials and functional polymers.

The field of energetic materials is continuously in search of new compounds that offer a superior balance of high performance and low sensitivity to accidental detonation. Research has demonstrated that incorporating azetidine (B1206935) rings into the molecular structure of energetic materials can lead to high thermal stability. For instance, polycyclic energetic materials designed with an azetidine structure combined with azobis-1,2,4-triazole or bi-1,2,4-triazole have shown high decomposition temperatures exceeding 200 °C. nih.gov The stability of these compounds is partly attributed to the p–π conjugation effect between the nitrogen atom in the azetidine ring and the π electrons of the attached triazole ring. nih.gov

Table 1: Properties of Selected Energetic Materials Containing Heterocyclic or Fluorinated Moieties

| Compound/Material Family | Key Structural Feature(s) | Notable Properties | Reference(s) |

|---|---|---|---|

| Polycyclic Azetidine-Triazoles | Azetidine, Triazole | High thermal stability (Tdec > 200 °C) | nih.gov |

| Oxadiazole-based Compounds | Oxadiazole, -ONO2, -NHNO2 | High density, excellent detonation performance, low sensitivity | frontiersin.org |

| Bispyrazolyl-based Compounds | Pyrazole | High heat resistance (Tdec up to 310 °C), high detonation velocity | researchgate.net |

| Energetic MOFs | Nitrogen-rich ligands | High thermal stability (up to 285 °C), low mechanical sensitivity | mdpi.com |

The combination of the thermally stable azetidine ring and the performance-enhancing fluorine atom makes 2-(3-Fluoroazetidin-1-yl)ethan-1-ol a promising candidate for future exploration in the design of novel, insensitive high-performance energetic materials. nih.govresearchgate.net

Fluorinated polymers are a significant class of materials known for their chemical inertness, thermal stability, and unique surface properties. nih.gov The subject compound, this compound, possesses the necessary functionalities to act as a monomer in polymerization reactions. The primary alcohol can participate in condensation polymerizations to form polyesters or polyurethanes, while the N-substituted azetidine ring itself could potentially be involved in ring-opening polymerization under specific catalytic conditions.

The introduction of the 3-fluoroazetidine (B1273558) moiety into a polymer backbone would be expected to impart properties characteristic of fluoropolymers. These include enhanced thermal stability and chemical resistance. A strategy for creating polyketoesters from monomers containing alcohol functionalities, such as 10-undecen-1-ol, has been demonstrated through carbonylative polymerization, suggesting a potential pathway for incorporating the title compound into polyester-type structures. osti.gov Radical polymerization is a versatile method used for a wide range of vinyl monomers, and while the subject compound is not a vinyl monomer itself, it could be chemically modified to include a polymerizable group. fujifilm.com For example, it could be esterified with acrylic acid to form a monomer suitable for radical polymerization.

The resulting polymers containing the fluoroazetidinyl side chain could exhibit interesting properties for specialized applications. For instance, polymers containing 1,2,3-triazole units, which, like azetidine, are nitrogen-containing heterocycles, are explored for their functional properties. mdpi.com The chirality of this compound could also be exploited to create chiral polymers, which have applications in enantioselective separations and as chiral stationary phases in chromatography. mdpi.com

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Type | Required Co-monomer / Modification | Potential Polymer Class | Key Feature from Monomer |

|---|---|---|---|

| Polycondensation | Di-acid or Di-isocyanate | Polyester or Polyurethane | Introduction of fluoroazetidine side chain |

| Ring-Opening Polymerization | Catalyst | Polyamine derivative | Linear polymer with repeating fluoroazetidine units |

| Radical Polymerization | Acrylation/Methacrylation of the alcohol | Polyacrylate/Polymethacrylate | Pendant fluoroazetidine groups on a carbon backbone |

The development of polymers from this compound represents an unexplored area with potential for creating new materials with unique combinations of properties derived from both the fluoroazetidine group and the polymer backbone.

Agrochemical Research and Development

The introduction of fluorine atoms and heterocyclic scaffolds is a highly successful strategy in the design of modern agrochemicals, particularly fungicides. ccspublishing.org.cn Fluorinated compounds often exhibit enhanced metabolic stability and binding affinity to target enzymes. The 3-fluoroazetidine moiety is a valuable building block in medicinal chemistry and its utility extends to agrochemical discovery. google.com

Numerous commercial fungicides contain fluorinated heterocyclic moieties. For example, pyraziflumid, a succinate (B1194679) dehydrogenase inhibitor (SDHI), features a trifluoromethyl-pyrazine group and has a broad spectrum of activity. nih.gov Similarly, other fungicides incorporate pyrazole, thiazole, or pyrimidine (B1678525) rings, often substituted with fluorine or trifluoromethyl groups. frontiersin.orgresearchgate.netmdpi.com The rationale is that these structural motifs can effectively mimic the substrate of the target enzyme, leading to potent inhibition.

The compound this compound serves as a potential precursor for novel agrochemicals. The primary alcohol can be oxidized to a carboxylic acid or converted to other functional groups, allowing for its conjugation to various toxophores or pharmacophores. A patent has described a (3-fluoroazetidin-1-yl)-methanone derivative, indicating that this scaffold is being actively investigated in the broader chemical industry. google.com Given the prevalence of N-heterocycles in fungicides, it is plausible that derivatives of this compound could exhibit fungicidal activity. For instance, it could be used to synthesize analogues of known fungicides where the fluoroazetidine part replaces another heterocyclic system.

Table 3: Examples of Fluorinated Heterocycles in Modern Fungicides

| Fungicide | Key Heterocyclic Moiety | Fluorine-containing Group | Mode of Action (if known) | Reference(s) |

|---|---|---|---|---|

| Benzovindiflupyr | Pyrazole | Difluoromethyl | Succinate Dehydrogenase Inhibitor (SDHI) | ccspublishing.org.cn |

| Tolprocarb | Carbamate | Trifluoroethyl | Melanin Biosynthesis Inhibitor | ccspublishing.org.cn |

| Pyraziflumid | Pyrazine | Trifluoromethyl | Succinate Dehydrogenase Inhibitor (SDHI) | nih.gov |

| Flubeneteram | Pyrazole | Not specified | Succinate Dehydrogenase Inhibitor (SDHI) | ccspublishing.org.cn |

The exploration of this compound derivatives in agrochemical screening programs could lead to the discovery of new active ingredients with potentially novel modes of action or improved properties.

Catalysis Research (e.g., as chiral templates)

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. chiralpedia.com Chiral ligands, which coordinate to a metal center to create a chiral environment, are central to many of these processes. snnu.edu.cn

The molecule this compound is inherently chiral, possessing a stereocenter at the C3 position of the azetidine ring. This chirality, combined with the presence of two potential coordination sites—the nitrogen atom of the azetidine ring and the oxygen atom of the hydroxyl group—makes it an attractive candidate for development as a chiral ligand for asymmetric catalysis. Such bidentate amino alcohol ligands are widely used in various catalytic transformations.

The synthesis of chiral compounds often relies on the use of chiral catalysts or auxiliaries. beilstein-journals.orgnih.govmagtech.com.cn For example, chiral organocatalysts are used in the asymmetric synthesis of allyl- and allenylboronic acids. In transition metal catalysis, ligands play a crucial role in determining the enantioselectivity of a reaction. mdpi.com Chiral azetidine derivatives have been used in the synthesis of other chiral molecules, including antiparasitic agents. google.com

While there are no specific reports on the use of this compound as a ligand, its structure is analogous to other successful chiral ligands. It could potentially be employed in a range of metal-catalyzed reactions, such as asymmetric reductions, alkylations, or cycloadditions. The fluorine atom could also influence the electronic properties of the metal center, thereby modulating its reactivity and selectivity. The development of novel chiral ligands is a continuous effort in catalysis research, and this compound represents a readily accessible, chiral scaffold that warrants investigation in this context.

Advanced Analytical Methodologies for Research Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic methods are indispensable for separating 2-(3-Fluoroazetidin-1-yl)ethan-1-ol from reaction mixtures, by-products, and impurities, as well as for quantifying its purity. The choice of technique depends on the volatility and polarity of the compound and the required scale of separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities. While specific methods for this exact analyte are proprietary, typical conditions can be inferred from the analysis of similar polar, fluorinated, and heterocyclic compounds. ambeed.comnih.govnih.gov

Reversed-phase HPLC is the most common mode for analyzing polar organic molecules. A C18 or C8 stationary phase would be suitable, providing a non-polar surface for interaction. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives to improve peak shape and resolution. nih.govpjoes.com Given the basic nitrogen in the azetidine (B1206935) ring, a buffer or an acidic additive such as trifluoroacetic acid (TFA) or formic acid is often used to ensure protonation and prevent peak tailing. pjoes.com

Detection is typically achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the compound or its derivatives absorb, often in the low UV range (e.g., 200-220 nm) in the absence of a strong chromophore. nih.gov For enhanced sensitivity and structural information, HPLC can be coupled with a mass spectrometer (LC-MS). ambeed.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Setting |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Detector | DAD at 210 nm or Mass Spectrometer (ESI+) |

This table presents a hypothetical but representative set of starting conditions for method development.

For preparative isolation, the analytical method is scaled up, using a larger column and higher flow rates to purify gram-scale quantities of the compound. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of a hydroxyl group and a secondary amine in its structure, this compound may require derivatization prior to GC analysis to increase its volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net Silylation is a common derivatization strategy for alcohols and amines. researchgate.net

However, direct injection is also possible, particularly with modern polar capillary columns designed for the analysis of alcohols and amines. A column with a polyethylene (B3416737) glycol (PEG) or a modified polysiloxane stationary phase would be appropriate. notulaebotanicae.rooiv.int

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. bibliotekanauki.pl The column is housed in an oven with a programmable temperature gradient to ensure efficient separation of compounds with different boiling points. oiv.intbibliotekanauki.pl A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity for organic compounds. For identification, a Mass Spectrometer (GC-MS) provides invaluable structural information based on the fragmentation pattern of the molecule. researchgate.netnotulaebotanicae.ro

Table 2: Representative GC Parameters for Characterization

| Parameter | Typical Setting |

| Column | DB-WAX or similar polar capillary column, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Detector | FID at 260 °C or Mass Spectrometer |

This table illustrates typical starting parameters for the GC analysis of a polar, medium-boiling point compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. libretexts.orgyoutube.com For this compound, a polar compound, a silica (B1680970) gel plate would serve as the stationary phase. youtube.com

The mobile phase, or eluent, would typically be a mixture of a relatively non-polar solvent (like dichloromethane (B109758) or ethyl acetate) and a more polar solvent (like methanol or ethanol) to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5 for good separation. youtube.comacs.org The addition of a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent can be beneficial to prevent streaking caused by the basic azetidine nitrogen. acs.org

After the plate is developed, the compound spot is visualized. As the target compound lacks a strong chromophore, visualization may require staining with a general-purpose reagent like potassium permanganate (B83412) or iodine vapor, or by using TLC plates with a fluorescent indicator that allows the spot to be seen under UV light. libretexts.orgyoutube.com

Table 3: Example TLC Systems for Analysis

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method |

| Silica Gel 60 F254 | Dichloromethane / Methanol (9:1) | UV light (254 nm), Potassium Permanganate stain |

| Silica Gel 60 F254 | Ethyl Acetate (B1210297) / Hexane (B92381) / Triethylamine (70:30:1) | UV light (254 nm), Iodine vapor |

This table provides examples of solvent systems that could be used for the TLC analysis of the target compound.

Advanced Spectroscopic Methods for Characterization

Spectroscopic techniques are crucial for elucidating the molecular structure and electronic properties of this compound.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. bnl.govcarleton.eduunimi.it For this compound, XPS can provide definitive evidence of the presence of fluorine and its chemical environment.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. unimi.it The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is unique to each element and its specific chemical state. unimi.itntu.edu.tw

A survey scan would identify the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would provide information about the chemical bonding. The F 1s peak is expected to be a sharp, symmetric peak. ntu.edu.tw While the F 1s binding energy itself shows small shifts between different organic fluorine compounds, the presence of the electronegative fluorine atom induces significant chemical shifts in the C 1s spectrum. ntu.edu.twjmchemsci.com This allows for the differentiation of the carbon atom bonded to fluorine from the other carbon atoms in the molecule. libretexts.org

Table 4: Predicted XPS Binding Energies for Key Elements

| Element (Orbital) | Predicted Binding Energy (eV) | Information Gained |

| C 1s | ~285.0 (C-C, C-N), ~286.5 (C-O), ~288.0 (C-F) | Differentiation of carbon chemical environments |

| N 1s | ~400.0 | Confirmation of nitrogen in an amine environment |

| O 1s | ~532.8 | Confirmation of oxygen in a hydroxyl group |

| F 1s | ~687.0 | Confirmation of fluorine in a C-F bond |

These are approximate binding energies and can vary slightly based on the specific chemical environment and instrument calibration.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and crystal lattice vibrations. researchgate.netspectroscopyonline.com It is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR.

When a sample is illuminated with a monochromatic laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule. spectroscopyonline.com

For this compound, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrational modes of the azetidine ring, the C-F bond, the C-O bond, and various C-H and C-N stretching and bending modes. rsc.orgaps.org The ring-puckering and breathing vibrations of the four-membered azetidine ring would likely appear in the low-frequency region of the spectrum. The C-F stretching vibration would give rise to a characteristic band, and its position can be sensitive to the local molecular environment. This technique can be used to confirm the presence of key functional groups and to study conformational isomers. rsc.org

Table 5: Anticipated Raman Shifts for Key Vibrational Modes

| Vibrational Mode | Anticipated Raman Shift (cm⁻¹) |

| C-H Stretching (aliphatic) | 2850 - 3000 |

| O-H Stretching | 3200 - 3600 (broad) |

| C-N Stretching | 1000 - 1250 |

| C-O Stretching | 1000 - 1200 |

| C-F Stretching | 1000 - 1400 |

| Azetidine Ring Modes | 800 - 1100 |

This table outlines the general regions where characteristic Raman bands are expected to appear.

Bioanalytical Methods for Research Matrices (Non-Clinical)

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices, which is a critical aspect of preclinical research. For "this compound," which is a polar, low molecular weight compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate and widely used bioanalytical technique in non-clinical research settings. ambeed.comresearchgate.netca.gov

LC-MS/MS offers high selectivity and sensitivity, allowing for the detection and quantification of the analyte at very low concentrations within complex biological fluids like plasma, serum, or tissue homogenates. The chromatographic separation, often using a method like Hydrophilic Interaction Liquid Chromatography (HILIC) due to the compound's polarity, isolates the analyte from endogenous matrix components. researchgate.net The mass spectrometer then provides highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

The goal of sample preparation in bioanalysis is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For a polar compound like "this compound" in research matrices such as rodent plasma, several extraction techniques can be considered. researchgate.net

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may result in a less clean extract and potential for matrix effects in LC-MS/MS analysis. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). For a polar compound like "this compound," selecting an appropriate organic solvent that can efficiently extract the analyte while leaving behind endogenous interferences is crucial. Solvents like ethyl acetate or a mixture containing a more polar solvent might be explored. The efficiency of LLE for highly polar compounds can sometimes be limited. researchgate.net

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that provides cleaner extracts and the ability to concentrate the analyte. For "this compound," a cation-exchange SPE sorbent could be employed. lcms.cz The azetidine nitrogen can be protonated under acidic conditions, allowing it to bind to the cation-exchange resin. Interferences can then be washed away, and the purified analyte can be eluted with a basic solution. Polymeric SPE cartridges are often preferred due to their robustness and reduced non-specific binding.

Table 2: Comparison of Sample Preparation Techniques for "this compound" in Research Matrices

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Solubilization of analyte and precipitation of proteins with an organic solvent. | Fast, simple, inexpensive, high recovery for soluble compounds. | Less clean extract, high potential for matrix effects, no concentration. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can provide some concentration. | Can be labor-intensive, may have lower recovery for highly polar compounds, uses larger volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, high concentration factor, high selectivity, automation-friendly. | More expensive, method development can be more complex. |

The choice of the specific sample preparation method will depend on the required sensitivity, the nature of the research study, and the available instrumentation. For quantitative bioanalysis in support of pharmacokinetic studies, SPE is often the preferred method due to its superior clean-up and concentration capabilities.